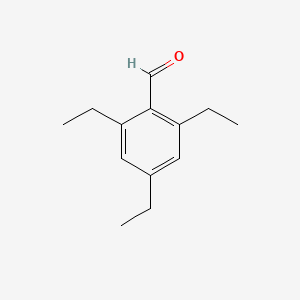

2,4,6-Triethylbenzaldehyde

Vue d'ensemble

Description

2,4,6-Trimethylbenzaldehyde , also known as mesitaldehyde , is a carbonyl compound with the chemical formula C10H12O . It is a colorless to pale yellow liquid with a pleasant almond-like odor . The compound is used in various applications, including perfumery, flavoring, and organic synthesis.

Synthesis Analysis

The synthesis of 2,4,6-trimethylbenzaldehyde involves several methods, such as the oxidation of mesitylene (1,3,5-trimethylbenzene) using reagents like chromic acid or potassium permanganate. Another approach is the formylation of mesitylene using formic acid and a catalyst .

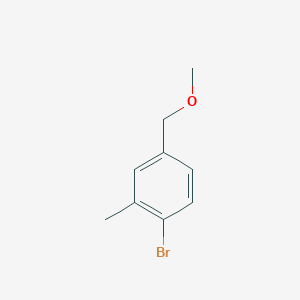

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethylbenzaldehyde consists of a benzene ring with three methyl groups (CH3) attached at positions 2, 4, and 6. The aldehyde functional group (CHO) is located at position 1 . The 2D and 3D conformers can be visualized for a better understanding.

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Structural and Vibrational Analysis

The structural and vibrational properties of 2,4,6-triethylbenzaldehyde and its derivatives have been a subject of interest in several studies. For example, Balachandran, Karpagam, and Lakshmi (2012) conducted an experimental and theoretical study on the structures and vibrations of 2,4,6-trihydroxybenzaldehyde, exploring its conformational stability and vibrational spectral analysis. This research provides valuable insights into the molecular structures and vibrational frequencies of such compounds, contributing significantly to the understanding of their chemical behavior (Balachandran, Karpagam & Lakshmi, 2012).

Mécanisme D'action

Target of Action

2,4,6-Triethylbenzaldehyde, also known as 2,4,6-Trimethylbenzaldehyde, is a chemical compound used in organic synthesis It’s commonly used in the synthesis of pharmaceuticals and other fine chemical products , suggesting that its targets could be diverse depending on the specific synthesis process.

Biochemical Pathways

Given its use in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds being synthesized .

Result of Action

The molecular and cellular effects of 2,4,6-Triethylbenzaldehyde’s action would depend on the specific context of its use. In the context of organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the synthesis of the desired products .

Action Environment

The action, efficacy, and stability of 2,4,6-Triethylbenzaldehyde can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity and stability. It’s soluble in alcohol and insoluble in water , which suggests that its action may be influenced by the solvent used in the synthesis process.

Propriétés

IUPAC Name |

2,4,6-triethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFJNFCEVFECME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)C=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triethylbenzaldehyde | |

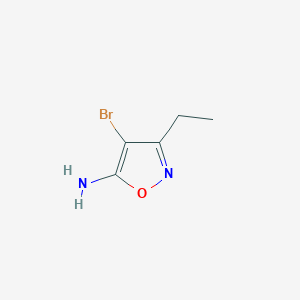

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)

![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)

![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)

![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)

![Spiro[9H-fluorene-9,5'-[5H]indeno[1,2-b]pyridine],7'-bromo-](/img/structure/B3245171.png)